molecular formula C11H8BrFN2O4S2 B2673376 4-[(2-Bromopyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride CAS No. 2094389-81-6

4-[(2-Bromopyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride

Cat. No.: B2673376
CAS No.: 2094389-81-6
M. Wt: 395.22
InChI Key: WNMQWJQFNPDYAM-UHFFFAOYSA-N
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Description

4-[(2-Bromopyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride is a complex organic compound that features both sulfonyl and sulfamoyl functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Bromopyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of the bromopyridine derivative One common method involves the bromination of pyridine, followed by sulfonylation and sulfamoylation reactions

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfonylation processes, utilizing specialized equipment to handle the reactive intermediates and ensure high yields. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Bromopyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur atoms.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acid derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiolate can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions include various substituted derivatives, sulfonic acids, and reduced forms of the original compound.

Scientific Research Applications

4-[(2-Bromopyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-[(2-Bromopyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride exerts its effects involves interactions with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Chloropyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride
  • 4-[(2-Fluoropyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride
  • 4-[(2-Iodopyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride

Uniqueness

4-[(2-Bromopyridin-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and interactions with other molecules. The bromine atom can also serve as a handle for further functionalization, making this compound a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

4-[(2-bromopyridin-3-yl)sulfamoyl]benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrFN2O4S2/c12-11-10(2-1-7-14-11)15-21(18,19)9-5-3-8(4-6-9)20(13,16)17/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMQWJQFNPDYAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)NS(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrFN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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